Cas no 14886-91-0 (Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl-)

Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl- structure
14886-91-0 structure
Product Name:Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl-
CAS No:14886-91-0
MF:C13H19ClN2O7S2
MW:414.882160425186
CID:211389
PubChem ID:44149446
Update Time:2025-04-19

Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,5-[[[3-(aminosulfonyl)-4-chlorophenyl]sulfonyl]methylamino]-4-hydroxy-4-methyl-
    • 5-[(4-chloro-3-sulfamoylphenyl)sulfonyl-methylamino]-4-hydroxy-4-methylpentanoic acid
    • 4-Chloro-N1-methyl-N1-(4-carboxy-2-hydroxy-2-methylbutyl)-m-benzenedisulfonamide
    • Valericacid, 5-(4-chloro-N-methyl-3-sulfamoylbenzenesulfonamido)-4-hydroxy-4-methyl-(8CI)
    • DTXSID70933492
    • Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl-
    • 5-Oxomefruside
    • 14886-91-0
    • 5-[(4-Chloro-3-sulfamoylbenzene-1-sulfonyl)(methyl)amino]-4-hydroxy-4-methylpentanoic acid
    • Inchi: 1S/C13H19ClN2O7S2/c1-13(19,6-5-12(17)18)8-16(2)25(22,23)9-3-4-10(14)11(7-9)24(15,20)21/h3-4,7,19H,5-6,8H2,1-2H3,(H,17,18)(H2,15,20,21)
    • InChI Key: GEZNLVPRMDZGHB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1S(N)(=O)=O)S(N(C)CC(C)(CCC(=O)O)O)(=O)=O

Computed Properties

  • Exact Mass: 414.032
  • Monoisotopic Mass: 414.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 172A^2
  • XLogP3: -0.3
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